molecular formula C12H14N2O10 B142607 2',4'-Dinitrophenyl-beta-galactopyranoside CAS No. 25775-96-6

2',4'-Dinitrophenyl-beta-galactopyranoside

Cat. No.: B142607
CAS No.: 25775-96-6
M. Wt: 346.25 g/mol
InChI Key: XAJUPNGKLHFUED-YBXAARCKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-dinitrophenyl-beta-galactopyranoside typically involves the reaction of beta-galactopyranoside with 2’,4’-dinitrophenyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of 2’,4’-dinitrophenyl-beta-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2’,4’-dinitrophenyl-beta-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 2’,4’-dinitrophenol and beta-galactose. This reaction is often used as a colorimetric assay to measure beta-galactosidase activity, as the release of 2’,4’-dinitrophenol results in a color change that can be quantitatively measured .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dinitrophenyl-beta-galactopyranoside is unique due to the presence of two nitro groups, which enhance its chromogenic properties and make it particularly useful in colorimetric assays. This compound provides a more sensitive detection method compared to other similar substrates .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJUPNGKLHFUED-YBXAARCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180445
Record name 2',4'-Dinitrophenyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25775-96-6
Record name 2,4-Dinitrophenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25775-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dinitrophenyl-beta-galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',4'-Dinitrophenyl-beta-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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